1-(Quinolin-6-yl)cyclopropanecarboxylic acid
Overview
Description
1-(Quinolin-6-yl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol . It is characterized by a cyclopropane ring attached to a quinoline moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Quinolin-6-yl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a quinoline derivative. One common method is the reaction of quinoline with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired cyclopropane derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(Quinolin-6-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline carboxylic acid derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Quinoline-6-carboxylic acid.
Reduction: 1-(Tetrahydroquinolin-6-yl)cyclopropanecarboxylic acid.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
1-(Quinolin-6-yl)cyclopropanecarboxylic acid is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Quinolin-6-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The cyclopropane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Quinoline-6-carboxylic acid: Lacks the cyclopropane ring, making it less rigid.
1-(Quinolin-6-yl)butanoic acid: Contains a butanoic acid group instead of a cyclopropane ring.
1-(Quinolin-6-yl)cyclopropanemethanol: Has a hydroxyl group instead of a carboxylic acid group.
Uniqueness
1-(Quinolin-6-yl)cyclopropanecarboxylic acid is unique due to its combination of a quinoline moiety with a cyclopropane ring, providing both structural rigidity and specific binding properties. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-quinolin-6-ylcyclopropane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-12(16)13(5-6-13)10-3-4-11-9(8-10)2-1-7-14-11/h1-4,7-8H,5-6H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIHHDCKQNSCIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC3=C(C=C2)N=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681021 | |
Record name | 1-(Quinolin-6-yl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936728-00-6 | |
Record name | 1-(Quinolin-6-yl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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